molecular formula C60H88N2O19 B1226254 Mepartricin A

Mepartricin A

Cat. No. B1226254
M. Wt: 1141.3 g/mol
InChI Key: GVEVTKSEPQUIJA-AKZXFYOWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Polyene macrolide antibiotic with unknown composition. It is obtained from Streptomyces aureofaciens. It is used as an antifungal agent, an antiprotozoal agent, and in the treatment of BENIGN PROSTATIC HYPERTROPHY.

Scientific Research Applications

Hormonal Regulation in Prostate Health

Mepartricin has been shown to influence steroid hormone concentrations and receptor concentrations in the prostate. This is significant in the context of treating conditions like benign prostatic hyperplasia (BPH). It regulates estrogen and androgen receptors in the prostate and influences adrenergic receptors, which are key in controlling prostatic smooth muscle relaxation. This regulatory effect on hormones and receptors suggests its potential as a therapeutic strategy for BPH in non-human subjects (Barbero et al., 2006).

Antifungal and Antiprotozoal Properties

Mepartricin exhibits antifungal and antiprotozoal activities. Its efficacy against Trichomonas and Candida has been noted, offering a safer alternative to drugs like metronidazole, which have mutagenic properties. This highlights its potential in the topical treatment of vaginal infections caused by these pathogens (Ruozi & Siccardi, 1978).

Structural Studies and Pharmacological Properties

A detailed study of mepartricin’s stereochemistry has been conducted. Understanding the molecular structure of mepartricin is crucial for insights into its mode of action and for potential modifications to enhance its pharmacological properties. This information is fundamental in advancing the medical application of mepartricin, especially in the treatment of BPH and chronic nonbacterial prostatitis/chronic pelvic pain syndrome (Szczeblewski et al., 2021).

Therapeutic Applications in Chronic Prostatitis

Mepartricin has shown significant therapeutic efficacy in treating chronic nonbacterial prostatitis/chronic pelvic pain syndrome. Its role in reducing estrogen levels in the prostate aligns with clinical improvements observed in patients, highlighting its utility in managing prostate-related disorders (de Rose et al., 2004).

Lipid Metabolism Influence

It also has a lipid-lowering effect, normalizing lipid levels particularly in cholesterol components. This action, validated through both animal models and preliminary clinical studies, adds another dimension to mepartricin’s potential therapeutic applications (Eandi et al., 1979).

properties

Product Name

Mepartricin A

Molecular Formula

C60H88N2O19

Molecular Weight

1141.3 g/mol

IUPAC Name

methyl 33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate

InChI

InChI=1S/C60H88N2O19/c1-36-18-16-14-12-10-8-6-7-9-11-13-15-17-19-48(79-59-56(74)54(61)55(73)38(3)78-59)33-51-53(58(75)77-5)50(71)35-60(76,81-51)34-47(69)30-45(67)28-43(65)26-42(64)27-44(66)29-46(68)32-52(72)80-57(36)37(2)20-25-41(63)31-49(70)39-21-23-40(62-4)24-22-39/h6-19,21-24,36-38,41-43,45-48,50-51,53-57,59,62-65,67-69,71,73-74,76H,20,25-35,61H2,1-5H3/t36?,37?,38-,41?,42?,43?,45?,46?,47?,48?,50?,51?,53?,54+,55-,56+,57?,59+,60?/m1/s1

InChI Key

GVEVTKSEPQUIJA-AKZXFYOWSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC2CC3C(C(CC(O3)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC(C(C=CC=CC=CC=CC=CC=CC=C2)C)C(C)CCC(CC(=O)C4=CC=C(C=C4)NC)O)O)O)O)O)O)O)O)C(=O)OC)O)N)O

SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C(=O)OC)OC4C(C(C(C(O4)C)O)N)O

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C(=O)OC)OC4C(C(C(C(O4)C)O)N)O

synonyms

Mepartricin
Mepartricin A
Mepartricin B
Methyl Partricin
Methylpartricin
SPA S 160
SPA-S 160
SPAS 160
Tricandil

Origin of Product

United States

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